4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
CAS No.: 60302-87-6
Cat. No.: VC6275063
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60302-87-6 |
---|---|
Molecular Formula | C10H9N3O3 |
Molecular Weight | 219.2 |
IUPAC Name | 4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
Standard InChI | InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15) |
Standard InChI Key | GQVZVVDVXKUTHT-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 4-hydroxyquinolone family, featuring a bicyclic quinoline core substituted with functional groups critical for bioactivity. The IUPAC name, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, reflects its hydroxy-ketone system at positions 2 and 4 and the carbohydrazide (-CONHNH2) group at position 3 . X-ray crystallography and spectroscopic analyses confirm a planar aromatic system with intramolecular hydrogen bonding between the hydroxy (C4-OH) and carbonyl (C2=O) groups, stabilizing the enol tautomer .
Physicochemical Characteristics
Key properties include a high melting point (>260°C), indicative of strong intermolecular forces, and a predicted density of 1.540±0.06 g/cm³ . The compound’s acidity (pKa ≈ 4.50) arises from deprotonation of the C4-hydroxy group, facilitating salt formation under physiological conditions . Its moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and ethanol supports its use in synthetic workflows .
Table 1: Physicochemical Properties of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Property | Value |
---|---|
Molecular Formula | C₁₀H₉N₃O₃ |
Molecular Weight | 219.2 g/mol |
Melting Point | >260°C |
Density | 1.540±0.06 g/cm³ (Predicted) |
pKa | 4.50±1.00 (Predicted) |
Synthesis and Derivative Formation
Synthetic Pathway
The synthesis begins with isatoic anhydride (1H-benzo[d] oxazine-2,4-dione), which undergoes condensation with diethyl malonate in DMF at 85°C to yield ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate 10) . Subsequent hydrazinolysis with hydrazine hydrate in ethanol replaces the ester group with a carbohydrazide, producing the title compound in 90% yield .
Key Reaction Steps:
-
Condensation: Isatoic anhydride + Diethyl malonate → Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate .
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Hydrazide Formation: Intermediate 10 + Hydrazine hydrate → 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide .
Derivative Synthesis
To enhance bioactivity, researchers have synthesized N'-arylidene derivatives by reacting the carbohydrazide with substituted benzaldehydes. For example, treatment with 4-nitrobenzaldehyde in ethanol containing H₂SO₄ yields 4-hydroxy-N'-(4-nitrobenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide . These derivatives incorporate aromatic moieties that improve binding to target proteins, as evidenced by docking studies .
Biological Evaluation
Antibacterial Activity
In vitro assays against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa revealed moderate antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . The mechanism may involve disruption of bacterial topoisomerases or cell membrane integrity, though exact targets remain unconfirmed .
Assay Type | Result |
---|---|
Antibacterial (MIC) | 32–64 µg/mL |
HIV-1 Integrase Inhibition | IC₅₀ > 100 µM |
Cytotoxicity (MT-4 Cells) | CC₅₀ > 100 µM |
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